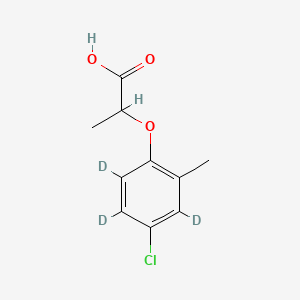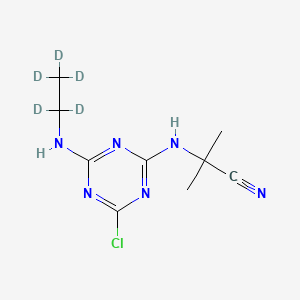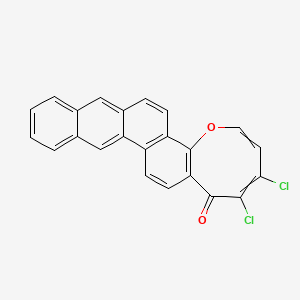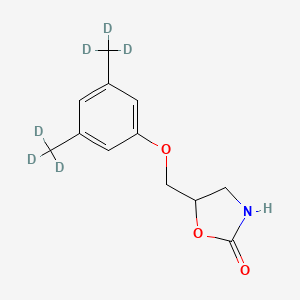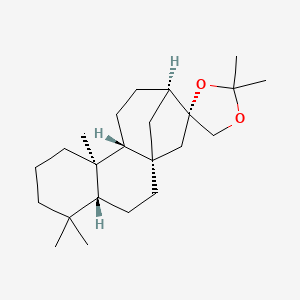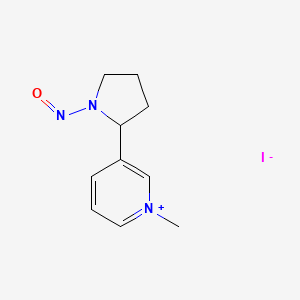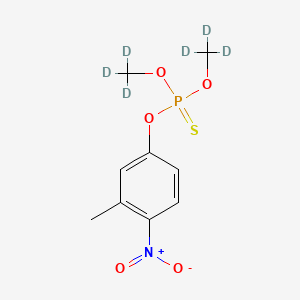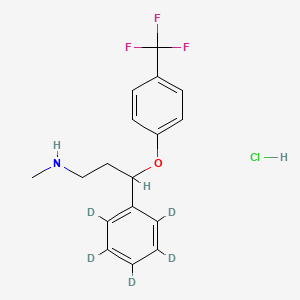
rac 5-Carboxy Tolterodine-d14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac 5-Carboxy Tolterodine-d14 is a labeled metabolite of tolterodine . It has a molecular weight of 369.56 and a molecular formula of C22H15D14NO3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C22H15D14NO3 . The structure includes a carboxy group (-COOH), a phenyl group (C6H5), and a hydroxy group (-OH), among others .Physical And Chemical Properties Analysis
This compound is an off-white solid . It is soluble in water .Scientific Research Applications
Pharmacological Development and Analysis
Prodrug Design for Enhanced Bioavailability : The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine, illustrates the strategic use of tolterodine derivatives to improve systemic bioavailability and therapeutic efficacy in OAB treatment. Fesoterodine was chosen for its optimal biopharmaceutics profile, highlighting the significance of structural modifications in enhancing drug performance (Malhotra et al., 2009).
Analytical Method Development : The development of analytical methods for the estimation of tolterodine tartrate, including its metabolites, in pharmaceutical formulations and biological matrices underscores the critical role of analytical chemistry in ensuring drug purity, dose accuracy, and safety. Techniques such as HPLC, HPTLC, and LC-MS/MS have been employed, demonstrating the broad applicability of these methods across different compounds, including tolterodine and presumably its derivatives (Chakraborty et al., 2022).
Therapeutic Efficacy and Safety
Antimuscarinic Activity : Tolterodine and its metabolites, including 5-HMT, exhibit potent antimuscarinic activity, which is crucial for their therapeutic action in treating OAB. The discussion around the pharmacokinetics and pharmacodynamics of tolterodine and fesoterodine highlights the importance of understanding the activity and interactions of tolterodine derivatives for effective disease management (Malhotra et al., 2009).
Extended-Release Formulations : The development of extended-release (ER) formulations of antimuscarinic agents, including tolterodine, offers insights into the efforts to improve patient compliance and therapeutic outcomes by optimizing the dosing schedule. Such formulations provide a more consistent drug release, minimizing peak-trough fluctuations and potentially reducing side effects (Rovner & Wein, 2002).
Mechanism of Action
Target of Action
The primary target of rac 5-Carboxy Tolterodine-d14 is a neurotransmitter called acetylcholine . Acetylcholine plays a crucial role in muscle contractions, particularly in the bladder .
Mode of Action
This compound works by blocking the action of acetylcholine . By inhibiting this neurotransmitter, the compound prevents the muscle contractions that acetylcholine would normally induce .
Pharmacokinetics
It’s worth noting that the compound is adeuterium-labeled version of (Rac)-5-Carboxy Tolterodine . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of this compound’s action is the relaxation of bladder muscles . By blocking acetylcholine, the compound reduces the frequency and urgency of urination .
Safety and Hazards
While specific safety and hazard information for rac 5-Carboxy Tolterodine-d14 is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Biochemical Analysis
Biochemical Properties
“rac 5-Carboxy Tolterodine-d14” plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of “this compound” on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of “this compound” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models .
Metabolic Pathways
“this compound” is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
“this compound” is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of “this compound” and its effects on activity or function are complex . It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
3-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)/i1D3,2D3,3D3,4D3,15D,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTNTJFTBRPQIZ-IRFZPZLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


